

Technical Guide: Physical Properties of (S)-2-Hydroxybutanedioic Acid 4-Methyl Ester

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Compound of Interest		
Compound Name:	Malic acid 4-Me ester	
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Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical properties of (S)-2-Hydroxybutanedioic acid 4-methyl ester, a chiral molecule of interest in synthetic chemistry and drug development. This document collates available data on its physical characteristics, outlines standardized experimental protocols for their determination, and presents relevant biochemical and synthetic pathways. The information is structured to serve as a practical resource for laboratory and research applications.

Introduction

(S)-2-Hydroxybutanedioic acid 4-methyl ester, also known as L-Malic acid 4-methyl ester, is a derivative of the naturally occurring L-malic acid. Its chemical structure incorporates a chiral center, a hydroxyl group, and a methyl ester, making it a valuable building block in asymmetric synthesis.[1] The parent compound, L-malic acid, is a key intermediate in the citric acid (TCA) cycle, a fundamental metabolic pathway.[2] Understanding the physical properties of this ester derivative is crucial for its application in designing and developing new chemical entities and pharmaceuticals.

Compound Identification:

IUPAC Name: (2S)-2-hydroxy-4-methoxy-4-oxobutanoic acid



 Synonyms: Malic acid 4-Me ester, (S)-2-Hydroxybutanedioic acid 4-methyl ester, L-Malic acid 4-methyl ester[3][4]

• CAS Number: 66178-02-7[3][4]

Molecular Formula: C₅H8O₅[3][4]

• Molecular Weight: 148.11 g/mol [3][4]

Physical Properties

The quantitative physical properties for (S)-2-Hydroxybutanedioic acid 4-methyl ester are summarized in Table 1. Much of the available data for this specific ester are predicted values. For comparative purposes, experimentally determined properties of its parent compound, L-Malic acid, are provided in Table 2.

Table 1: Physical Properties of (S)-2-Hydroxybutanedioic acid 4-methyl ester

Property	Value	Source
Physical Form	Crystalline solid	[3][5]
Boiling Point	357.7 ± 27.0 °C (Predicted)	[3][4]
Density	1.383 ± 0.06 g/cm ³ (Predicted)	[3][4]
рКа	3.49 ± 0.23 (Predicted)	[3][4]
Solubility	Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone	[3][4]

Table 2: Experimental Physical Properties of L-Malic Acid (Parent Compound)



Property	Value	Source
Melting Point	101-103 °C	[6][7]
Boiling Point	Decomposes >225 °C	[8]
Density	1.6 ± 0.1 g/cm ³	
Water Solubility	55.8 g/100 g water at 20 °C	[8]
рКа	pKa1: 3.4, pKa2: 5.1	[9]
Specific Rotation [α]D	-2.3° (c=10, H ₂ O)	[9]

Experimental Protocols

This section details standardized methodologies for determining the key physical properties outlined above.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid can be determined with high precision using a melting point apparatus.

- Sample Preparation: A small amount of the dry, powdered sample is packed into a glass capillary tube (sealed at one end) to a height of 2-3 mm.[10] The sample must be wellpacked to ensure accurate measurement.[10]
- Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp) is used.[3]
- Procedure:
 - The capillary tube is placed in the heating block of the apparatus.
 - The sample is heated rapidly to a temperature approximately 15-20 °C below the expected melting point.[10]
 - The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.[10]



- The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.[10]
- The temperature at which the entire sample has liquefied is recorded as the end of the melting range.[10]
- Purity Indication: A sharp melting range (typically 0.5-1.0 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.[10]

Boiling Point Determination (Micro-scale Method)

For small sample quantities, a micro boiling point determination is a suitable technique.

- Apparatus: A small test tube, a thermometer, an inverted capillary tube (sealed at one end),
 and a heating bath (e.g., Thiele tube with mineral oil) are required.[7]
- Procedure:
 - Approximately 0.5 mL of the liquid sample is placed in the small test tube.
 - A small, inverted capillary tube is placed (open end down) into the liquid.[11]
 - The test tube is attached to a thermometer, ensuring the bulb is level with the sample.[11]
 - The assembly is heated in the oil bath. As the liquid heats, trapped air will bubble out of the capillary tube.[7]
 - Heating is continued until a continuous and rapid stream of bubbles emerges from the capillary, indicating the liquid is at its boiling point.[11]
 - The heat source is removed, and the apparatus is allowed to cool slowly.
 - The boiling point is the temperature at which the bubble stream stops and liquid just begins to be drawn back into the capillary tube.[11]

Solubility Determination

Solubility is typically determined by the shake-flask method, which measures the equilibrium solubility of a compound in a given solvent.



Procedure:

- An excess amount of the solid solute is added to a known volume of the solvent in a flask.
 [12]
- The flask is sealed and agitated (e.g., on a shaker) at a constant temperature for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[12]
- After agitation, the mixture is allowed to stand to let undissolved solid settle.
- A sample of the supernatant is carefully removed, ensuring no solid particles are transferred, often by filtration through a syringe filter.[4]
- The concentration of the solute in the saturated solution is then determined using a suitable analytical method, such as HPLC, UV-Vis spectroscopy, or gravimetric analysis after solvent evaporation.[13]

Optical Rotation Measurement

Optical rotation is a measure of a compound's ability to rotate the plane of polarized light and is a critical parameter for chiral molecules.

- Apparatus: A polarimeter is used for this measurement.[14]
- Sample Preparation: A solution of the compound is prepared by accurately weighing the sample and dissolving it in a specific volume of a suitable solvent (e.g., water, ethanol, chloroform). The concentration (c) is expressed in g/mL.[15]

Procedure:

- The polarimeter is calibrated by measuring the rotation of the pure solvent (the blank).[14]
- The sample cell (polarimeter tube of a known path length, I, in decimeters) is rinsed and filled with the sample solution, ensuring no air bubbles are present.[5]
- The observed rotation (α) is measured at a specific temperature (t) and wavelength (λ), typically the sodium D-line (589 nm).[15]



- The specific rotation $[\alpha]$ is calculated using the formula: $[\alpha]t\lambda = \alpha / (I \times c)[16]$
- Interpretation: A positive (+) value indicates dextrorotation (clockwise), while a negative (-) value indicates levorotation (counter-clockwise).

Visualizations: Pathways and Workflows Biochemical Pathway: Citric Acid (TCA) Cycle

The parent compound, L-malic acid, is a crucial intermediate in the citric acid cycle, a central metabolic pathway for cellular energy production. The ester, (S)-2-Hydroxybutanedioic acid 4-methyl ester, can be hydrolyzed in biological systems to yield L-malic acid, thereby entering this pathway.



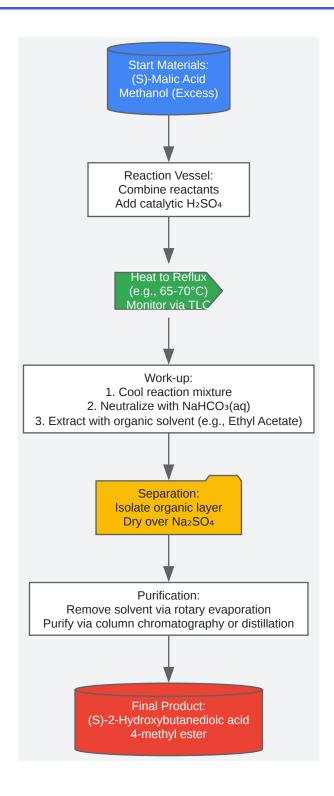
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Diagram 1: Role of (S)-Malate in the Citric Acid (TCA) Cycle.

Experimental Workflow: Synthesis via Fischer Esterification

(S)-2-Hydroxybutanedioic acid 4-methyl ester can be synthesized from its parent carboxylic acid, L-malic acid, through Fischer esterification. This workflow illustrates the general procedure.





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Diagram 2: General workflow for the synthesis of the target ester.

Conclusion



This guide provides foundational data and methodologies related to (S)-2-Hydroxybutanedioic acid 4-methyl ester. While many of the specific physical properties for this ester are currently based on predictive models, the outlined experimental protocols offer a clear path for their empirical determination. The visualization of its parent compound's role in the TCA cycle and a plausible synthetic route underscores its relevance in both biochemical and synthetic contexts. This information is intended to support researchers and developers in the effective handling, characterization, and application of this chiral compound.

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